molecular formula C21H17FN2OS B3010548 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 919709-50-5

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3010548
CAS No.: 919709-50-5
M. Wt: 364.44
InChI Key: RVEYYJYSVCGRDS-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a naphthalene carbonyl group, and an imidazole ring

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in mediating various cellular responses to a range of stimuli, including cytokines, stress factors, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these kinases, leading to changes in cellular responses to external stimuli .

Biochemical Pathways

The compound affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the activity of MAPK14 and MAPK1, the compound disrupts this pathway, potentially leading to altered cellular responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In human hepatic microsomal incubations, the predominant metabolic transformation of the compound was found to be sulfoxidation . The enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 were identified as the prominent enzymes involved in the metabolism of the compound . The compound was also found to be rapidly and highly converted to its active sulfoxide metabolite in rats .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its inhibition of MAPK14 and MAPK1 . This inhibition disrupts the MAPK signaling pathway, potentially leading to altered cellular responses to external stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide. This intermediate is then reacted with naphthalene-1-carbonyl chloride under basic conditions to yield the corresponding naphthalene-1-carbonyl derivative. Finally, the imidazole ring is introduced through a cyclization reaction involving an appropriate diamine and a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a fluorophenyl group, a naphthalene carbonyl group, and an imidazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2OS/c22-17-10-8-15(9-11-17)14-26-21-23-12-13-24(21)20(25)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYYJYSVCGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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